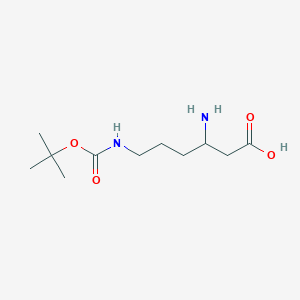

1-formyl-N-(1-oxopropan-2-yl)pyrrolidine-2-carboxamide;propane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Innate Defense-Regulator Peptide is a synthetic host defense peptide derivative known for its strong anti-inflammatory properties. It is designed to modulate the immune response, enhancing the body’s ability to fight infections and reduce inflammation without directly killing pathogens . This peptide has shown promise in various therapeutic applications, particularly in treating inflammatory diseases and enhancing wound healing .

Preparation Methods

Synthetic Routes and Reaction Conditions: Innate Defense-Regulator Peptide is synthesized using solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically involves the use of Fmoc (9-fluorenylmethoxycarbonyl) chemistry, where the Fmoc group protects the amino terminus of the amino acids during the synthesis . The peptide is assembled on a solid support, and after the synthesis is complete, the peptide is cleaved from the support and purified.

Industrial Production Methods: Industrial production of Innate Defense-Regulator Peptide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Innate Defense-Regulator Peptide primarily undergoes reactions typical of peptides, including:

Oxidation: This can occur at methionine residues, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues within the peptide can be substituted to modify its properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis or chemical modification techniques.

Major Products: The major products formed from these reactions include modified peptides with altered biological activities, such as increased stability or enhanced binding affinity to target molecules .

Scientific Research Applications

Innate Defense-Regulator Peptide has a wide range of scientific research applications:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Industry: Utilized in the development of new therapeutic agents and as an adjuvant in vaccine formulations.

Mechanism of Action

Innate Defense-Regulator Peptide exerts its effects by modulating the immune response. It targets intracellular signaling pathways downstream of innate immune receptors, such as toll-like receptors and nucleotide-binding oligomerization domain-like receptors . The peptide enhances the production of chemokines and cytokines, promoting the recruitment of immune cells to the site of infection or inflammation . It also dampens excessive inflammatory responses by suppressing the expression of pro-inflammatory cytokines and reactive oxygen species .

Comparison with Similar Compounds

Host Defense Peptides: Natural peptides with antimicrobial and immunomodulatory properties.

Synthetic Immunomodulatory Peptides: Designed to mimic the functions of natural host defense peptides.

Comparison: Innate Defense-Regulator Peptide is unique in its ability to modulate the immune response without directly killing pathogens. This reduces the risk of developing resistance, a common issue with traditional antimicrobial agents . Additionally, its synthetic nature allows for precise modifications to enhance its therapeutic properties .

Properties

IUPAC Name |

1-formyl-N-(1-oxopropan-2-yl)pyrrolidine-2-carboxamide;propane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3.C3H8/c1-7(5-12)10-9(14)8-3-2-4-11(8)6-13;1-3-2/h5-8H,2-4H2,1H3,(H,10,14);3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCTYDUUDOSRQTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC.CC(C=O)NC(=O)C1CCCN1C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[6-Bromo-2-(3,4-dimethoxy-phenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13392184.png)

![6a-methyl-2,4a,5,6,8,9,9a,9b-octahydro-1H-cyclopenta[f]chromene-3,7-dione](/img/structure/B13392198.png)

![3,6-Bis(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol](/img/structure/B13392215.png)

![(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoic acid](/img/structure/B13392221.png)

![1-[6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13392226.png)

![2-[4-Chloro-3-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13392228.png)

![2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-vinyl]-pyridine](/img/structure/B13392251.png)